![molecular formula C16H23N3O3S B4015257 1-(2,4-Dimethoxyphenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea](/img/structure/B4015257.png)
1-(2,4-Dimethoxyphenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea
描述
1-(2,4-Dimethoxyphenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea is a synthetic organic compound that belongs to the class of thioureas Thioureas are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dimethoxyphenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea typically involves the reaction of 2,4-dimethoxyaniline with 3-(2-oxopyrrolidin-1-yl)propyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and automated purification systems may be employed to enhance efficiency.
化学反应分析
Types of Reactions: 1-(2,4-Dimethoxyphenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Halogenated or nitrated derivatives of the dimethoxyphenyl group.
科学研究应用
1-(2,4-Dimethoxyphenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 1-(2,4-Dimethoxyphenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes or receptors. The dimethoxyphenyl group and pyrrolidinone moiety contribute to the compound’s binding affinity and specificity.
相似化合物的比较
1-(2,4-Dimethoxyphenyl)-3-(2-oxopyrrolidin-1-yl)thiourea: Lacks the propyl linker, which may affect its biological activity.
1-(2,4-Dimethoxyphenyl)-3-(2-oxopyrrolidin-1-yl)urea: Contains a urea linkage instead of thiourea, which may alter its chemical properties and reactivity.
1-(2,4-Dimethoxyphenyl)-3-(2-oxopyrrolidin-1-yl)propylamine: Lacks the thiourea moiety, which may impact its mechanism of action.
Uniqueness: 1-(2,4-Dimethoxyphenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea is unique due to the presence of both the thiourea linkage and the pyrrolidinone moiety, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups allows for versatile interactions with biological targets and diverse chemical reactivity.
属性
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c1-21-12-6-7-13(14(11-12)22-2)18-16(23)17-8-4-10-19-9-3-5-15(19)20/h6-7,11H,3-5,8-10H2,1-2H3,(H2,17,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHBRPNQRWUYBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NCCCN2CCCC2=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


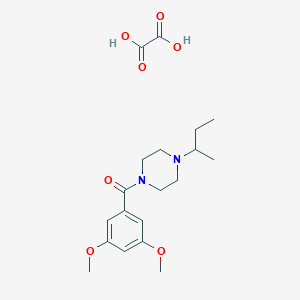
![2-[(2-fluorobenzoyl)amino]-6-methyl-N-(3-nitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4015183.png)
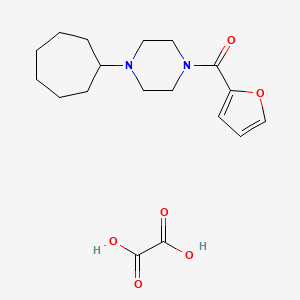
![1-(3-chloro-4-methylphenyl)-3-{[5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-2,5-pyrrolidinedione](/img/structure/B4015193.png)
![[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(2,3-dimethoxyphenyl)methanone;oxalic acid](/img/structure/B4015195.png)
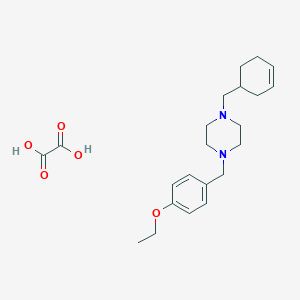
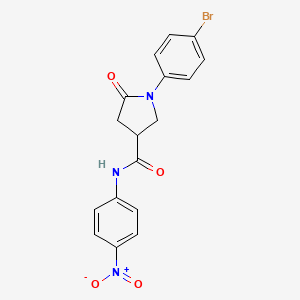
![5-bromo-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}pyridine-3-carboxamide](/img/structure/B4015227.png)
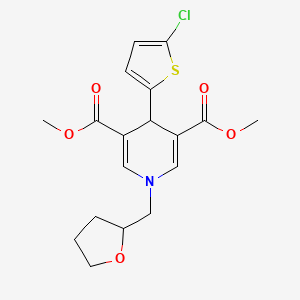
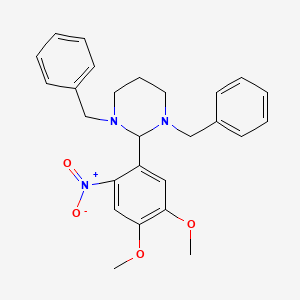
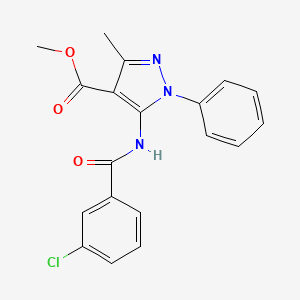
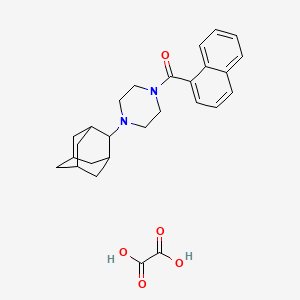
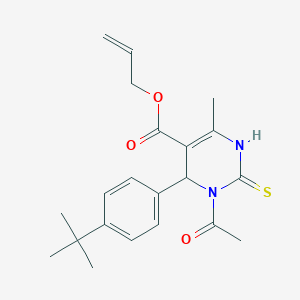
![2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-(4-bromophenyl)butanamide](/img/structure/B4015274.png)
